molecular formula C11H18FNO3 B1322782 Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate CAS No. 614731-09-8

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Cat. No.: B1322782
CAS No.: 614731-09-8
M. Wt: 231.26 g/mol
InChI Key: GRSPYCFNEDACGF-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and a formyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate (CAS No. 137076-22-3) is a synthetic compound with notable potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, synthesis, and relevance in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a formyl group and a tert-butyl ester at the nitrogen atom. The presence of fluorine at the 4-position significantly influences its chemical behavior, enhancing lipophilicity and potentially affecting its interaction with biological targets.

Molecular Formula: C11_{11}H19_{19}FNO2_{2}
Molecular Weight: 213.27 g/mol
CAS Number: 137076-22-3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, related compounds exhibit significant pharmacological properties. Research indicates that derivatives of piperidine often show anti-inflammatory, analgesic, and anticancer activities.

Key Biological Activities

  • Anticancer Properties : Piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
  • Enzyme Inhibition : Some studies suggest that related compounds may act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This mechanism is pivotal for developing targeted cancer therapies.
  • Neuropharmacological Effects : Compounds with similar structures have shown potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study examining the cytotoxic effects of piperidine derivatives revealed that certain analogs exhibited high potency against tumor cell lines. For example, a derivative showed an IC50_{50} value of 0.015 µM against leukemia cells, indicating strong anticancer potential .

Compound NameIC50_{50} (µM)Mechanism of Action
Derivative A0.015Tubulin polymerization inhibition
Derivative B0.032CDK inhibition

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the role of piperidine derivatives in targeting CDK2, a critical regulator of the cell cycle. Compounds similar to this compound were found to inhibit CDK2 activity with an IC50_{50} of approximately 5.5 µM .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Utilizing starting materials that provide the necessary functional groups.
  • Fluorination : Introducing fluorine at the desired position using electrophilic fluorination techniques.
  • Formylation : Employing formylating agents to incorporate the formyl group into the piperidine structure.

Properties

IUPAC Name

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSPYCFNEDACGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623834
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-09-8
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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